molecular formula C10H9ClN2O2 B2667440 But-2-enedioic acid amide (2-chloro-phenyl)-amide CAS No. 314248-27-6

But-2-enedioic acid amide (2-chloro-phenyl)-amide

Cat. No.: B2667440
CAS No.: 314248-27-6
M. Wt: 224.64
InChI Key: JSJRBJRXVXUQLB-AATRIKPKSA-N
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Description

But-2-enedioic acid amide (2-chloro-phenyl)-amide is a substituted amide derivative synthesized via the reaction of but-2-enedioic acid with (4-chlorobenzyl)-(3-ethyl-phenyl)-amine under controlled conditions . The compound features a conjugated diene backbone and a chloro-substituted aryl group, contributing to its distinct electronic and steric properties. Key physical characteristics include a molecular weight of 571.6 g/mol (observed via LC-MS, m/z [M+H]+ 571.6), a melting point range of 147–150°C, and a synthetic yield of 32% after recrystallization from ethanol . Its structure is confirmed by NMR spectroscopy, with aromatic protons appearing at δ 7.24 (d, J = 7.64 Hz) and carbonyl signals at δ 164.42 ppm in the $^{13}\text{C}$-NMR spectrum . The compound has been investigated for cholinesterase inhibitory activity, though specific potency data remain undisclosed in the available literature .

Properties

IUPAC Name

(E)-N'-(2-chlorophenyl)but-2-enediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c11-7-3-1-2-4-8(7)13-10(15)6-5-9(12)14/h1-6H,(H2,12,14)(H,13,15)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJRBJRXVXUQLB-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-2-enedioic acid amide (2-chloro-phenyl)-amide typically involves the reaction of but-2-enedioic acid with 2-chloro-aniline under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid amide (2-chloro-phenyl)-amide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: The 2-chloro-phenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Biological Activity

The presence of the 2-chloro-phenyl group in but-2-enedioic acid amide enhances its lipophilicity, which is crucial for biological interactions. Research indicates that derivatives of this compound exhibit significant biological activities, particularly as enzyme inhibitors and receptor modulators:

  • G Protein-Coupled Receptor Inhibition : Some derivatives have shown promise in inhibiting G protein-coupled receptors (GPCRs), which play vital roles in numerous physiological processes. This suggests potential applications in treating conditions like hypertension and heart disease.
  • Anticholinesterase Activity : The compound has demonstrated anticholinesterase properties, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

Case Study: Anticancer Properties

A study focused on the anticancer properties of but-2-enedioic acid amide derivatives revealed their effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways, leading to increased cancer cell death.

Synthetic Organic Chemistry

Synthesis Methods

But-2-enedioic acid amide (2-chloro-phenyl)-amide can be synthesized through several methods, including:

  • Nucleophilic Substitution Reactions : The electrophilic nature of the carbonyl carbon allows for nucleophilic attack, leading to the formation of various derivatives.
  • Hydrolysis Reactions : Under acidic or basic conditions, this compound can undergo hydrolysis to release but-2-enedioic acid and 2-chloroaniline, which can be further utilized in synthetic pathways.

Utility in Coupling Reactions

The compound's ability to participate in coupling reactions expands its utility in creating complex organic molecules. This feature is particularly valuable in pharmaceutical synthesis where multi-step reactions are common.

Materials Science

Polymer Applications

But-2-enedioic acid amide derivatives are explored for their potential use in developing advanced materials due to their unique chemical structure. The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Case Study: Coating Applications

Research has shown that incorporating but-2-enedioic acid amide into polymer coatings improves resistance to environmental degradation. This application is particularly relevant for protective coatings used in harsh environments.

Mechanism of Action

The mechanism of action of But-2-enedioic acid amide (2-chloro-phenyl)-amide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Table 1: Key Properties of But-2-enedioic Acid Amides and Analogues

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%)
But-2-enedioic acid amide (2-chloro-phenyl)-amide (4-chlorobenzyl)-(3-ethyl-phenyl) 571.6 147–150 32
But-2-enedioic acid amide (3-fluoro-phenyl)-amide (4-chlorobenzyl)-(3-fluoro-phenyl) 571.6* 196–199 34
Carpro-AM2 4-hydroxy-2-methylphenyl 379.0 125–126 26
Carpro-AM3 3-iodopyridin-2-yl 475.7 190–191 37

Key Observations:

  • Substituent Effects on Melting Points: The fluoro-substituted but-2-enedioic amide exhibits a higher melting point (196–199°C) compared to the chloro analogue (147–150°C), likely due to enhanced dipole interactions from fluorine’s electronegativity .
  • Structural Diversity: Carpro-AM compounds incorporate carbazole or pyridine moieties, enabling π-π stacking in biological targets, whereas but-2-enedioic amides leverage a conjugated diene for electronic modulation .

Electronic and Steric Properties

  • Chloro and fluoro substituents introduce electron-withdrawing effects, altering charge distribution at the amide bond .
  • Carpro-AM Series: The carbazole core in Carpro-AM2–AM5 provides aromatic bulk, favoring hydrophobic interactions with cyclooxygenase (COX) and fatty acid amide hydrolase (FAAH) .

NMR Spectral Differences

  • But-2-enedioic Amides: Aromatic protons resonate at δ 7.24 (J = 7.64 Hz), while Carpro-AM2 exhibits downfield-shifted signals (δ 8.16–9.21) due to hydroxyl and carbazole groups .
  • Chloro vs. Iodo Substituents: The 3-iodopyridinyl group in Carpro-AM3 causes significant deshielding (δ 8.40 for pyridinyl H) compared to the chloroaryl group in but-2-enedioic amides .

Biological Activity

But-2-enedioic acid amide (2-chloro-phenyl)-amide, also known as a 2-chlorobenzamide derivative of butenedioic acid, is a compound characterized by its unique structural features, including a double bond in the backbone and a halogenated phenyl group. This structure is significant for its potential biological activities, particularly in enzyme inhibition and receptor modulation.

The compound exhibits two functional groups: the butenedioic acid moiety and the amide linkage with a 2-chloro-phenyl group. The presence of the 2-chloro-phenyl group enhances its lipophilicity, which may influence its interaction with biological targets. The compound is known to undergo nucleophilic substitution reactions and hydrolysis under acidic or basic conditions, leading to the release of but-2-enedioic acid and 2-chloroaniline .

Biological Activity

Research indicates that derivatives of but-2-enedioic acid amide display significant biological activities, particularly in the following areas:

1. Enzyme Inhibition:

  • Some derivatives have been identified as inhibitors of G protein-coupled receptors (GPCRs), which are crucial for various physiological processes.
  • Notably, anticholinesterase activity has been documented, suggesting potential applications in treating neurodegenerative diseases .

2. Receptor Modulation:

  • Molecular docking studies have been utilized to predict binding affinities and orientations within active sites of target proteins.
  • Modifications to the phenyl ring can significantly alter binding interactions and specificity towards different receptors .

Case Studies

Several studies have explored the biological implications of but-2-enedioic acid amide derivatives:

Study on Anticancer Activity:
A notable study evaluated various amide derivatives for their inhibitory effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against gastric carcinoma (BGC-823) and hepatoma (BEL-7402) cell lines, with IC50 values indicating effective concentrations for therapeutic applications .

Study on Cannabinoid Receptors:
Research focusing on cannabinoid receptor modulation revealed that compounds similar to but-2-enedioic acid amide could act as allosteric modulators at cannabinoid receptors. These compounds demonstrated both positive and negative cooperativity in binding assays, suggesting their potential as therapeutic agents targeting these receptors .

Comparative Analysis

The following table summarizes some structural comparisons between this compound and other related compounds:

Compound NameStructure CharacteristicsUnique Features
Butanediamide Contains a longer carbon chainLess lipophilic than but-2-enedioic acid amide
Benzamide Simple aromatic amideLacks double bond characteristic present in butene
N-(4-Chlorophenyl)acetamide Acetamide derivative with similar aromatic substitutionDifferent functional group leading to varied activity

This compound stands out due to its unique combination of structural features that may enhance its biological activity compared to simpler amides.

Q & A

Q. How to differentiate between nucleophilic aromatic substitution (SNAr) and radical pathways in reactions involving the chloro-phenyl group?

  • Methodology : Introduce radical traps (e.g., TEMPO) to quench reactions. Monitor intermediates via EPR spectroscopy for radical detection. Compare kinetic isotope effects (KIE) using deuterated solvents to confirm SNAr mechanisms .

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